![molecular formula C20H17N3O4S B2475476 methyl 9-[(2-ethoxy-2-oxoethyl)sulfanyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxylate CAS No. 443349-34-6](/img/structure/B2475476.png)
methyl 9-[(2-ethoxy-2-oxoethyl)sulfanyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 9-[(2-ethoxy-2-oxoethyl)sulfanyl]-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxylate is a complex organic compound characterized by its polyheterocyclic structure
Vorbereitungsmethoden
The synthesis of methyl 9-[(2-ethoxy-2-oxoethyl)sulfanyl]-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxylate involves multiple steps. One common synthetic route includes the condensation of 2-ethoxy-2-oxoethyl sulfanyl derivatives with appropriate polyheterocyclic precursors under controlled conditions. The reaction typically requires the use of sodium foil in benzene, followed by cyclization to form the desired product .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
Methyl 9-[(2-ethoxy-2-oxoethyl)sulfanyl]-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biomolecules such as proteins and DNA.
Medicine: Explored for its therapeutic potential in treating diseases resistant to existing drugs.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, including proteins and nucleic acids. The compound’s polyheterocyclic structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include derivatives of 2-[(2-ethoxy-2-oxoethyl)sulfanyl]- and 2-[(2-ethoxy-2-oxoethyl)(methyl)amino]methylfuran-3-carboxylates. These compounds share structural similarities but differ in their specific functional groups and reactivity. The unique polyheterocyclic structure of methyl 9-[(2-ethoxy-2-oxoethyl)sulfanyl]-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxylate distinguishes it from these related compounds .
Eigenschaften
IUPAC Name |
methyl 6-(2-ethoxy-2-oxoethyl)sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-3-27-17(24)11-28-20-22-15-10-12(19(25)26-2)8-9-13(15)18-21-14-6-4-5-7-16(14)23(18)20/h4-10H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSOVGXOQNZEAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C=CC(=C2)C(=O)OC)C3=NC4=CC=CC=C4N31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)furan-2-carboxamide;hydrochloride](/img/structure/B2475394.png)
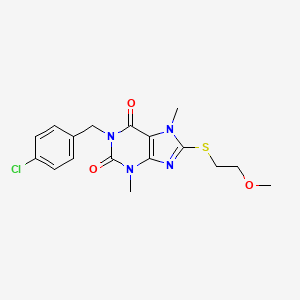
![N-(3-chloro-4-methoxyphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2475397.png)
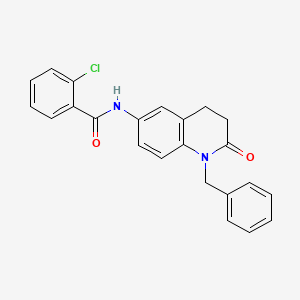
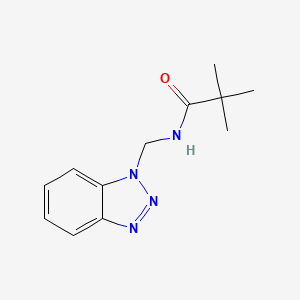
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}thiophene-2-sulfonamide](/img/structure/B2475403.png)
![2-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2475404.png)
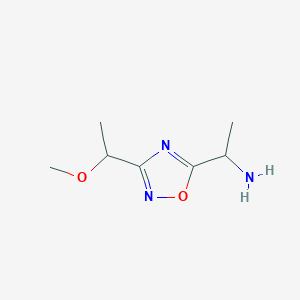
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2475409.png)
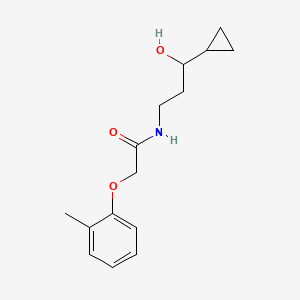
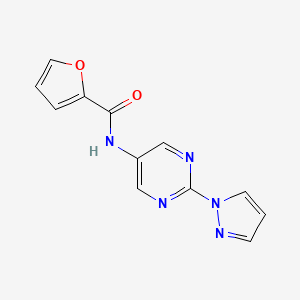
![Ethyl 2-[(4-methoxyphenyl)amino]cyclohex-1-ene-1-carboxylate](/img/structure/B2475413.png)
![6-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]-N-[(oxolan-2-yl)methyl]pyridazin-3-amine](/img/structure/B2475415.png)

